N-((4-Fluorophenyl)methyl)ethanamide
Overview
Description
N-((4-Fluorophenyl)methyl)ethanamide is a chemical compound that is part of a broader class of compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of N-((4-Fluorophenyl)methyl)ethanamide includes a 4-fluorophenyl group and a methyl group attached to the nitrogen atom of the amide functional group.
Synthesis Analysis
The synthesis of compounds related to N-((4-Fluorophenyl)methyl)ethanamide often involves the reaction of an acid chloride with an amine. For example, the synthesis of related aromatic polyamides can be achieved through the direct polycondensation of diacids with various aromatic diamines in the presence of condensing agents such as triphenyl phosphite and pyridine . Similarly, Schiff bases like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide can be synthesized by a condensation reaction of an appropriate hydrazide with 4-fluorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-fluorophenyl group can be determined using techniques such as X-ray diffraction, which provides information on the crystalline structure and geometry of the molecule . Density functional theory (DFT) calculations are also used to predict the molecular geometry and electronic properties, such as HOMO and LUMO energies, which are important for understanding the chemical reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of N-((4-Fluorophenyl)methyl)ethanamide and related compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the fluorine atom attached to the benzene ring in related compounds has been found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The presence of the amide group also allows for the formation of hydrogen bonds, which can influence the molecular packing in the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-((4-Fluorophenyl)methyl)ethanamide-related compounds can vary widely. Aromatic polyamides containing the 4-fluorophenyl group are known for their good solubility in organic solvents, high glass transition temperatures, and excellent thermal stability . The introduction of the fluorine atom can also affect the electronic properties of the molecule, as seen in the analysis of the molecular electrostatic potential (MEP) surface map, which helps to estimate the chemical reactivity of the molecule .
Scientific Research Applications
Chemical Synthesis & Crystal Structure Analysis:
- Tetraphenylphosphonium and its derivatives, like the title compound (Gal et al., 2007), are studied for their unique crystal structures and potential applications in materials science. These compounds demonstrate interesting structural properties, such as square-pyramidal complexes and coordination with various ligands.
- N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which have a similar structural motif, have been explored for their geometric parameters and potential applications in structural chemistry (Köysal et al., 2005).
Advanced Material Development:
- The development of novel electrochromic materials involves compounds with specific structural requirements. Research has shown that certain compounds with fluoro groups, like 4-Fluoro-N-(2-fluorophenyl) benzamide, exhibit unique electrochromic properties due to their molecular structures and strong hydrogen bonding interactions (Chopra & Row, 2005).
- In the realm of medicinal chemistry, compounds like 4-Fluoropyrrolidine-2-carbonyl fluorides have proven to be valuable synthons, especially in the development of dipeptidyl peptidase IV inhibitors. Their synthesis and applications have been extensively studied, showcasing the importance of such compounds in creating medically relevant molecules (Singh & Umemoto, 2011).
Radioligand Development for Imaging:
- Novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These studies are crucial for advancing diagnostic imaging technologies (Matarrese et al., 2001).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHPSHMZGCDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393386 | |
Record name | N-(4-Fluorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86010-68-6 | |
Record name | N-(4-Fluorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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